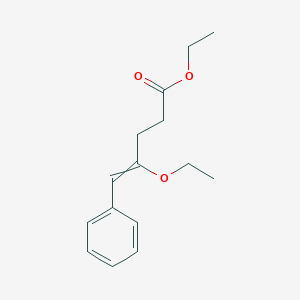
4,4'-(1,4-Phenylene)bis(1-tert-butyl-4-phenylpiperidine)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-(1,4-Phenylene)bis(1-tert-butyl-4-phenylpiperidine) is a complex organic compound characterized by its unique structure, which includes a phenylene group flanked by two piperidine rings, each substituted with tert-butyl and phenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(1,4-Phenylene)bis(1-tert-butyl-4-phenylpiperidine) typically involves multi-step organic reactions. One common method includes the alkylation of phenylene with tert-butyl and phenyl-substituted piperidine derivatives. The reaction conditions often require the use of strong bases and solvents such as dichloromethane or toluene, under controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-(1,4-Phenylene)bis(1-tert-butyl-4-phenylpiperidine) can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
4,4’-(1,4-Phenylene)bis(1-tert-butyl-4-phenylpiperidine) has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as a drug candidate.
Industry: Utilized in the development of advanced materials, such as polymers and resins.
Wirkmechanismus
The mechanism by which 4,4’-(1,4-Phenylene)bis(1-tert-butyl-4-phenylpiperidine) exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-Di-tert-butylbiphenyl: Similar in structure but lacks the piperidine rings.
1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate): Shares the piperidine ring but has different substituents.
4-tert-Butylphenol: Contains the tert-butyl group but lacks the piperidine and phenylene components.
Uniqueness
4,4’-(1,4-Phenylene)bis(1-tert-butyl-4-phenylpiperidine) is unique due to its combination of phenylene and piperidine rings with tert-butyl and phenyl substituents. This unique structure imparts specific chemical and physical properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
91075-59-1 |
|---|---|
Molekularformel |
C36H48N2 |
Molekulargewicht |
508.8 g/mol |
IUPAC-Name |
1-tert-butyl-4-[4-(1-tert-butyl-4-phenylpiperidin-4-yl)phenyl]-4-phenylpiperidine |
InChI |
InChI=1S/C36H48N2/c1-33(2,3)37-25-21-35(22-26-37,29-13-9-7-10-14-29)31-17-19-32(20-18-31)36(30-15-11-8-12-16-30)23-27-38(28-24-36)34(4,5)6/h7-20H,21-28H2,1-6H3 |
InChI-Schlüssel |
YBHSVPADPHSABT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)N1CCC(CC1)(C2=CC=CC=C2)C3=CC=C(C=C3)C4(CCN(CC4)C(C)(C)C)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1,1'-[1,2-Phenylenebis(oxy)]bis(2-cyanopyridin-1-ium) dibromide](/img/structure/B14347596.png)
![9-(Hept-1-YN-1-YL)-9-borabicyclo[3.3.1]nonane](/img/structure/B14347597.png)

![2-amino-9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(methylsulfanylmethoxy)oxolan-2-yl]-1H-purin-6-one](/img/structure/B14347617.png)


![2-([1,1'-Biphenyl]-4-yl)-5-[4-(propan-2-yl)phenyl]-1,3-oxazole](/img/structure/B14347627.png)
![2-(2-Methoxyphenyl)-N-[2-(naphthalen-2-yl)propan-2-yl]acetamide](/img/structure/B14347630.png)
